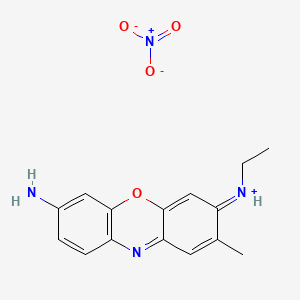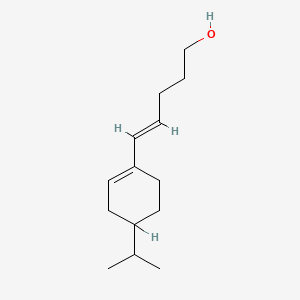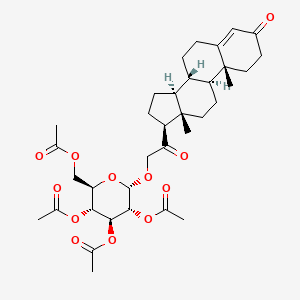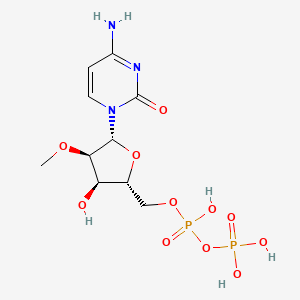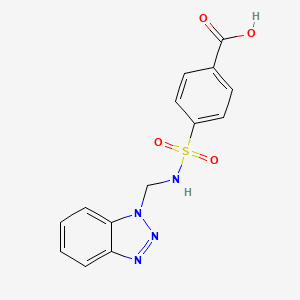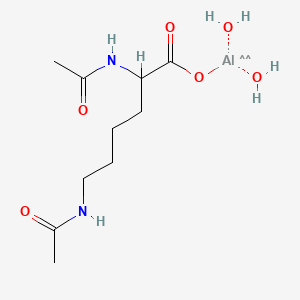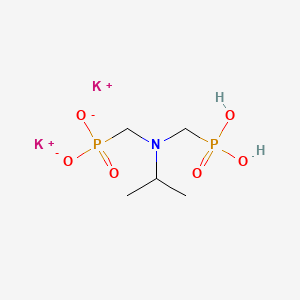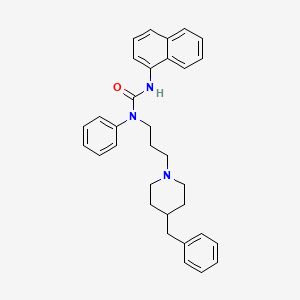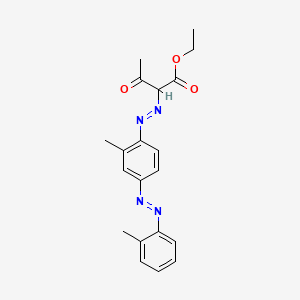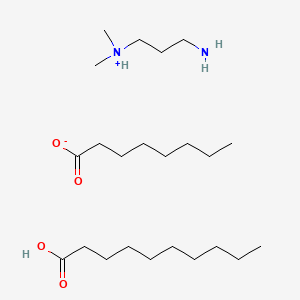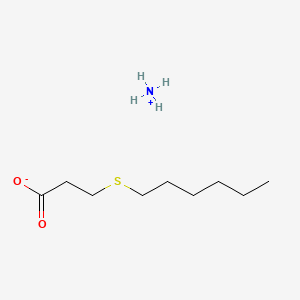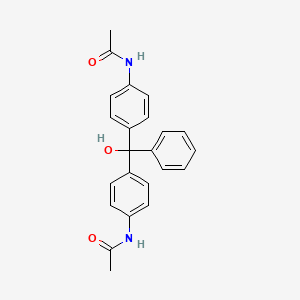
N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of hydroxyphenylmethylene and phenylene groups linked by acetamide functionalities. It has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .
Comparison with Similar Compounds
Similar Compounds
N,N’-((Methylenedi-4,1-phenylene)bis(acetamide)): Similar structure but lacks the hydroxy group, which may affect its biological activity.
N,N’-((Cyclohexylmethylene)di-4,1-phenylene)bis(acetamide)): Contains a cyclohexyl group instead of a hydroxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is unique due to the presence of hydroxy groups, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
93918-39-9 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
QYKZXBPGFIZINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


